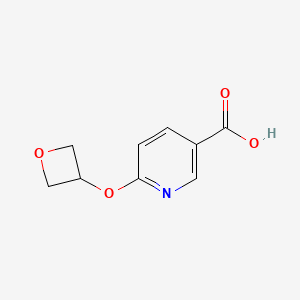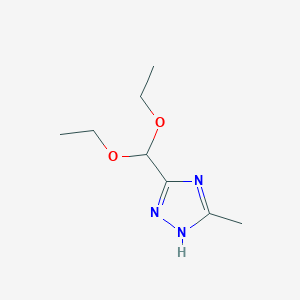
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole is a heterocyclic organic compound that features a triazole ring substituted with a diethoxymethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carbaldehyde with diethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles.
Aplicaciones Científicas De Investigación
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole exerts its effects involves interactions with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diethoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxymethyl)-5-methyl-4H-1,2,4-triazole
- 3-(Ethoxymethyl)-5-methyl-4H-1,2,4-triazole
- 3-(Propoxymethyl)-5-methyl-4H-1,2,4-triazole
Uniqueness
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole is unique due to the presence of the diethoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate its use in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H15N3O2 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-(diethoxymethyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H15N3O2/c1-4-12-8(13-5-2)7-9-6(3)10-11-7/h8H,4-5H2,1-3H3,(H,9,10,11) |
Clave InChI |
UJSZSGOKYFOXKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=NNC(=N1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
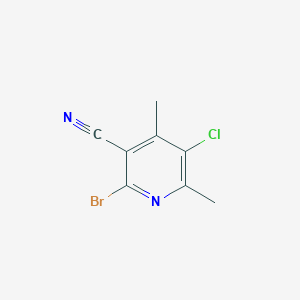



![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
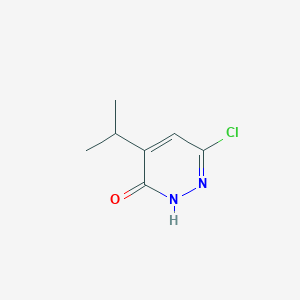
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)

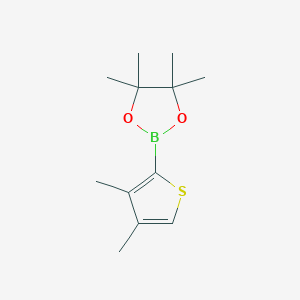
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
